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Introduction

Brevican (BCAN) is a brain-specific chondroitin sulfate proteoglycan and a key component of
the neural extracellular matrix (ECM).[1][2] It is particularly enriched in perineuronal nets
(PNNSs), which are specialized ECM structures that enwrap the soma and proximal dendrites of
certain neurons.[3][4] Brevican plays a crucial role in regulating synaptic stability, plasticity,
and neural conductivity.[3][5] Dysregulation of brevican expression and processing has been
implicated in various neurological conditions, including glioma, epilepsy, and Alzheimer's
disease.[1][5][6]

Adeno-Associated Virus (AAV) vectors have become a leading tool for in vivo gene therapy and
research due to their excellent safety profile, low immunogenicity, and ability to mediate long-
term transgene expression in non-dividing cells like neurons.[7][8] This document provides
detailed application notes and protocols for utilizing AAV vectors to achieve targeted
overexpression of brevican in vivo, a critical technique for studying its function and exploring
its therapeutic potential.

Principle of the Method

Recombinant AAV (rAAV) vectors are engineered by replacing the viral replication (rep) and
capsid (cap) genes with a gene-of-interest (GOI) expression cassette, in this case, the
sequence for brevican.[9][10] This cassette is flanked by the AAV inverted terminal repeats
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(ITRs), which are the only viral elements required in cis for genome packaging.[9] The
necessary viral proteins for packaging are supplied in trans during production, typically using a
triple plasmid co-transfection method in a cell line like HEK293T.[7][11] The resulting rAAV
particles can then be introduced into the target tissue, where they transduce cells, convert their
single-stranded DNA genome to double-stranded DNA, and express the transgene (brevican)
for extended periods.[10]

Experimental Design Considerations

Successful in vivo overexpression requires careful planning regarding the AAV serotype,
promoter selection, and delivery route.

1. AAV Serotype Selection: Different AAV serotypes exhibit distinct tissue and cell-type
tropisms. For targeting the central nervous system (CNS), several serotypes are effective. The
choice depends on the target cell type (neurons vs. glia) and delivery method.[12][13]

Serotype Primary CNS Tropism Key Characteristics

Most commonly used and well-
AAV2 Neurons characterized serotype for

neuronal transduction.[13][14]

Shows high transduction
AAV5 Neurons and Astrocytes efficiency in various brain
regions.[12][15]

Efficiently transduces neurons
AAV8 Neurons ) ) )
in multiple brain areas.[12]

Capable of crossing the blood-
brain barrier (BBB) after
systemic administration.[16]
[17]

AAV9 Neurons and Astrocytes

An engineered AAV9 variant
with significantly enhanced

AAV/PHP.eB Neurons and Astrocytes ability to cross the BBB for
widespread CNS transduction.
[15]
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2. Promoter Selection: The choice of promoter determines the specificity and level of transgene

expression.
Promoter Expression Pattern Use Case
o High-level expression in a
CMV, CAG Strong, constitutive
broad range of cell types.
i Specific and strong expression
Synapsin (Syn) Pan-neuronal )
in neurons.
. Specific expression in
CaMKlla Excitatory neurons )
glutamatergic neurons.
Specific expression in
GFAP Astrocytes

astrocytes.[15]

3. Delivery Route: The method of administration dictates the spatial distribution of the vector.

» Stereotaxic Intracranial Injection: This is the most common method for precise, localized
gene delivery to a specific brain region.[12][18][19] It requires a lower viral dose and
minimizes systemic immune responses.[12]

 Intravenous (IV) Injection: Utilizes BBB-crossing serotypes (e.g., AAV9, AAV/PHP.eB) for
widespread, non-invasive gene delivery throughout the CNS.[17][20]

Experimental Protocols
Protocol 1: Production and Purification of rAAV-
Brevican

This protocol outlines the triple-plasmid transfection method in HEK293T cells for producing
high-titer, purified rAAV vectors.[7][21]

Materials:
o HEK293T cells

e Plasmids:
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o pAAV-GOI (containing the brevican cDNA flanked by ITRS)
o pHelper (contains adenovirus helper genes)

o pAAV-RC (contains AAV rep and cap genes for the desired serotype)

Polyethylenimine (PEI) transfection reagent

Cell culture medium (DMEM), fetal bovine serum (FBS), and supplements
Citrate buffer for cell lysis

Polyethylene glycol (PEG)/NaCl solution

lodixanol for gradient ultracentrifugation

gPCR reagents for titering

Procedure:

Cell Culture & Transfection: Culture HEK293T cells in T150 flasks. At 80-90% confluency,
perform a triple-plasmid co-transfection using PEL.[7]

Harvesting: After 72 hours, harvest the cells and the supernatant. The cells contain
intracellular viral particles, while the supernatant contains released particles.

Cell Lysis: Resuspend the cell pellet and perform three freeze-thaw cycles to release the
AAV particles.[11]

PEG Precipitation: Combine the cell lysate and the supernatant. Add PEG/NacCl solution to
precipitate the AAV particles overnight at 4°C.

Purification: Centrifuge to pellet the AAV-PEG complex. Purify the AAV from contaminants
using a discontinuous iodixanol gradient ultracentrifugation.[21]

Concentration & Buffer Exchange: Concentrate the purified AAV fraction and exchange the
buffer to a sterile formulation buffer (e.g., PBS with 5% sorbitol).
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 Titer Determination: Determine the viral genome (vg) titer using quantitative PCR (qPCR)
targeting the AAV ITR sequence.[11] A typical high-quality preparation should yield titers of
101°-101t vg/pL.[21]

Upstream Processing Downstream Processing
1. Plasmid Preparation 2. Co-transfection 3. Harvest Cells 4. Cell Lysis & 5. Todixanol Gradient 6. Concentration &
(pAAV-Brevican, pHelper, pRC) into HEK293T cells & Supernatant PEG Precipitation Ultracentrifugation QC (Titer by gPCR)

Click to download full resolution via product page

Figure 1: Workflow for recombinant AAV (rAAV) production and purification.

Protocol 2: Stereotaxic Injection of AAV-Brevican

This protocol describes the direct injection of AAV into a specific brain region of a rodent model.
[16][18][19]

Materials:

o Anesthetized rodent (e.g., mouse)

» Stereotaxic frame

e Micro-syringe pump and Hamilton syringe

e Dental drill

o AAV-Brevican vector stock (titer > 1x102 vg/mL)

e Surgical tools, sutures, analgesics, and antiseptic solutions
Procedure:

e Anesthesia and Mounting: Anesthetize the animal and secure its head in the stereotaxic
frame. Apply eye lubricant to prevent corneal drying.[16]
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e Surgical Preparation: Shave the scalp and sterilize the area with alternating scrubs of
povidone-iodine and 70% ethanol.[16] Make a midline incision to expose the skull.

» Locating Injection Site: Identify bregma as a landmark. Using a mouse brain atlas, determine
the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the
target region (e.g., hippocampus: AP -2.0mm, ML £1.5mm, DV -1.8mm from bregma).

o Craniotomy: At the target coordinates, use a dental drill to create a small burr hole in the
skull, exposing the dura mater.[19]

« Virus Injection:
o Load the Hamilton syringe with the AAV-Brevican vector.
o Slowly lower the needle through the burr hole to the target DV coordinate.

o Infuse the virus at a slow rate (e.g., 100 nL/minute) to minimize tissue damage. A typical
total volume is 0.5-1.0 pL per site.[19]

o After infusion, leave the needle in place for 5-10 minutes to allow for diffusion and prevent
backflow upon retraction.

o Slowly withdraw the needle.

o Post-Operative Care: Suture the incision and administer analgesics. Monitor the animal
during recovery. Allow 2-4 weeks for robust transgene expression before analysis.[20][22]

Protocol 3: Quantification of Brevican Overexpression

1. Western Blotting:

o Sample Preparation: Homogenize dissected brain tissue from the injection site in RIPA buffer
with protease inhibitors.

e Procedure: Perform SDS-PAGE on protein lysates, transfer to a PVDF membrane, and
probe with a primary antibody against brevican. Use an antibody for a housekeeping protein
(e.g., GAPDH, B-actin) for normalization.
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e Quantification: Use densitometry to quantify band intensity. The expected isoforms include
the full-length glycosylated form (>145 kD) and the core protein (145 kD).[6]

2. Immunohistochemistry (IHC) / Immunofluorescence (IF):

o Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA), dissect the brain,
and prepare cryo- or paraffin-embedded sections.

e Staining: Incubate sections with a primary antibody against brevican, followed by a
fluorescently-labeled or HRP-conjugated secondary antibody.

e Analysis: Visualize under a microscope to confirm the spatial distribution of brevican
overexpression and co-localize with cell-type-specific markers (e.g., NeuN for neurons,
GFAP for astrocytes).

Data Presentation

Quantitative data should be presented clearly to demonstrate the efficacy of the overexpression
strategy.

Table 1: AAV Vector Production QC Summary

. Purity (by Endotoxin
Vector Lot Serotype Titer (vg/mL)
SDS-PAGE) (EU/ImL)
BCAN-001 AAV9 1.5 x 10** >95% <5

| BCAN-002 | AAV5 | 2.1 x 1022 | >95% | < 5 |

Table 2: Quantification of Brevican Overexpression in Hippocampus (4 Weeks Post-Injection)

Brevican Protein Level . .
Brevican-Positive Area

Group (Western Blot, % of
(IHC, mm?)
Control)
Control (AAV-GFP) 100+ 12 0.05 + 0.02
Experimental (AAV-Brevican) 450 £ 55* 1.85+0.21*
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*Data are presented as mean + SEM. *p < 0.01 compared to Control.

Visualization of Brevican's Role in the Perineuronal
Net

Brevican is a critical organizer of the perineuronal net, interacting with other ECM components
to regulate synaptic function.[1][23] Overexpression can be used to study how reinforcing this
structure impacts neural circuits.

4 Perineuronal Net (PNN) )

Hyaluronan
(Backbone)

Link Protein

Brevican Aggrecan

stabilizes |synapse \inhibits plasticity

ronA\I Membrane
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Figure 2: Brevican's structural role within the Perineuronal Net (PNN).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Brevican: a key proteoglycan in the perisynaptic extracellular matrix of the brain - PubMed
[pubmed.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. The extracellular matrix molecule brevican is an integral component of the machinery
mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nim.nih.gov]

4. The extracellular matrix molecule brevican is an integral component of the machinery
mediating fast synaptic transmission at the calyx of Held - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. What are BCAN modulators and how do they work? [synapse.patsnap.com]

6. Abnormal Post-Translational and Extracellular Processing of Brevican in Plague-Bearing
Mice Overexpressing APPsw - PMC [pmc.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]
8. mdpi.com [mdpi.com]

9. A clinician’s guide to AAV production — How manufacturing platforms shape vector
properties - PMC [pmc.ncbi.nlm.nih.gov]

10. bosterbio.com [bosterbio.com]
11. genemedi.net [genemedi.net]

12. Frontiers | Routes of administration for adeno-associated viruses carrying gene therapies
for brain diseases [frontiersin.org]

13. Adeno-Associated Viral Vectors in Neuroscience Research - PMC [pmc.ncbi.nlm.nih.gov]

14. Adeno-Associated Viral Vectors in Neuroscience Research - Creative Biogene [creative-
biogene.com]

15. AAV-gene therapy vectors-neuroscience [ebraincase.com]

16. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative
Biogene [creative-biogene.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1176078?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22537913/
https://pubmed.ncbi.nlm.nih.gov/22537913/
https://www.researchgate.net/publication/224854263_Brevican_A_key_proteoglycan_in_the_perisynaptic_extracellular_matrix_of_the_brain
https://pmc.ncbi.nlm.nih.gov/articles/PMC4594243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4594243/
https://pubmed.ncbi.nlm.nih.gov/26223835/
https://pubmed.ncbi.nlm.nih.gov/26223835/
https://pubmed.ncbi.nlm.nih.gov/26223835/
https://synapse.patsnap.com/article/what-are-bcan-modulators-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855738/
https://www.researchgate.net/publication/335918696_Production_of_adeno-associated_virus_vectors_for_in_vitro_and_in_vivo_applications
https://www.mdpi.com/1422-0067/26/5/2213
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268253/
https://www.bosterbio.com/protocol-and-troubleshooting/aav-production-principle
https://www.genemedi.net/i/aav-production-protocol-guidelines
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2022.988914/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2022.988914/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6931098/
https://www.creative-biogene.com/support/adeno-associated-viral-vectors-in-neuroscience-research.html
https://www.creative-biogene.com/support/adeno-associated-viral-vectors-in-neuroscience-research.html
https://www.ebraincase.com/products-service/product-center/virus/184.html
https://www.creative-biogene.com/support/intracranial-stereotactic-injection-of-adeno-associated-viral-vectors-protocol.html
https://www.creative-biogene.com/support/intracranial-stereotactic-injection-of-adeno-associated-viral-vectors-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 17. Intravenous Infusion of AAV for Widespread Gene Delivery to the Nervous System - PMC
[pmc.ncbi.nlm.nih.gov]

o 18. Techniques for Intracranial Stereotaxic Injections of Adeno-Associated Viral Vectors in
Adult Mice - PubMed [pubmed.ncbi.nim.nih.gov]

e 19. Intracranial Injection of Adeno-associated Viral Vectors - PMC [pmc.ncbi.nim.nih.gov]

e 20. AAV Deployment of Enhancer-Based Expression Constructs In Vivo in Mouse Brain -
PMC [pmc.ncbi.nim.nih.gov]

e 21. semanticscholar.org [semanticscholar.org]
e 22. escholarship.org [escholarship.org]

o 23. Frontiers | Brevican, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators
of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and
Otx2 [frontiersin.org]

 To cite this document: BenchChem. [AAV-Mediated Overexpression of Brevican in Vivo:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176078#using-aav-to-overexpress-brevican-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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